molecular formula C25H9Cl6NO9 B12382798 6-Carboxy-2',4,4',5'7,7'-hexachlorofluorescein succinimidyl ester

6-Carboxy-2',4,4',5'7,7'-hexachlorofluorescein succinimidyl ester

Cat. No.: B12382798
M. Wt: 680.0 g/mol
InChI Key: KBCLKGGWJLQAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein, succinimidyl ester (6-HEX, SE) is a derivative of 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein. It is widely used in nucleic acid sequencing and related research due to its fluorescent properties . The compound has a molecular weight of 680.06 and a chemical formula of C25H9Cl6NO9 .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-HEX, SE is synthesized by reacting 6-carboxy-2’,4,4’,5’,7,7’-hexachlorofluorescein with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of 6-HEX, SE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-HEX, SE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

6-HEX, SE exerts its effects through its fluorescent properties. The succinimidyl ester group reacts with primary amines on biomolecules, forming stable amide bonds. This covalent attachment allows the fluorescent moiety to be used as a marker in various assays and imaging techniques .

Properties

Molecular Formula

C25H9Cl6NO9

Molecular Weight

680.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate

InChI

InChI=1S/C25H9Cl6NO9/c26-9-3-6(23(37)41-32-12(33)1-2-13(32)34)16(29)15-14(9)24(38)40-25(15)7-4-10(27)19(35)17(30)21(7)39-22-8(25)5-11(28)20(36)18(22)31/h3-5,35-36H,1-2H2

InChI Key

KBCLKGGWJLQAIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C3C(=C2Cl)C4(C5=CC(=C(C(=C5OC6=C(C(=C(C=C64)Cl)O)Cl)Cl)O)Cl)OC3=O)Cl

Origin of Product

United States

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